2,5-Dibromoisonicotinaldehyde
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Overview
Description
2,5-Dibromoisonicotinaldehyde is a chemical compound with the molecular formula C₆H₃Br₂NO. It is a derivative of isonicotinaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromoisonicotinaldehyde typically involves the bromination of isonicotinaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 2nd and 5th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromoisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields carboxylic acids, reduction produces amines or alcohols, and substitution results in various substituted derivatives .
Scientific Research Applications
2,5-Dibromoisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2,5-Dibromoisonicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyridine: Similar structure but lacks the aldehyde group.
2,5-Dibromo-3-methylpyridine: Contains a methyl group at the 3rd position instead of an aldehyde.
2,5-Dibromo-4-methylpyridine: Similar structure with a methyl group at the 4th position
Uniqueness
2,5-Dibromoisonicotinaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which confer distinct reactivity and functional properties. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,5-dibromopyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBYBOKTOIPCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649913 |
Source
|
Record name | 2,5-Dibromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959244-28-1 |
Source
|
Record name | 2,5-Dibromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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